molecular formula C12H19NO3S B7097169 Methyl 4-(thian-3-ylcarbamoyl)pent-4-enoate

Methyl 4-(thian-3-ylcarbamoyl)pent-4-enoate

Cat. No.: B7097169
M. Wt: 257.35 g/mol
InChI Key: MCGRNRSSSRLXJS-UHFFFAOYSA-N
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Description

Methyl 4-(thian-3-ylcarbamoyl)pent-4-enoate is an organic compound with a unique structure that includes a thian-3-ylcarbamoyl group attached to a pent-4-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(thian-3-ylcarbamoyl)pent-4-enoate typically involves the reaction of thian-3-ylamine with methyl 4-pentenoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamoyl linkage. The reaction is conducted in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(thian-3-ylcarbamoyl)pent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted products with various nucleophilic groups attached.

Scientific Research Applications

Methyl 4-(thian-3-ylcarbamoyl)pent-4-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(thian-3-ylcarbamoyl)pent-4-enoate involves its interaction with specific molecular targets. The thian-3-ylcarbamoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-pentenoate: A related ester with a similar backbone but lacking the thian-3-ylcarbamoyl group.

    Thian-3-ylcarbamoyl derivatives: Compounds with the thian-3-ylcarbamoyl group attached to different backbones.

Uniqueness

Methyl 4-(thian-3-ylcarbamoyl)pent-4-enoate is unique due to the presence of both the thian-3-ylcarbamoyl group and the pent-4-enoate ester, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-(thian-3-ylcarbamoyl)pent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-9(5-6-11(14)16-2)12(15)13-10-4-3-7-17-8-10/h10H,1,3-8H2,2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGRNRSSSRLXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=C)C(=O)NC1CCCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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